4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a chemical compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial agents. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole moiety, contributing to its biological activity. The compound is classified as a benzoic acid derivative and belongs to the broader category of pyrazole-based compounds known for their diverse pharmacological properties.
The compound is derived from the reaction of benzoic acid with pyrazole derivatives, specifically those containing trifluoromethyl substituents. Its chemical structure can be represented by the formula and it has been cataloged under the Chemical Identifier number 19575865 in PubChem . This compound falls under the classification of heterocyclic compounds due to the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
The synthesis of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves several steps:
Technical details indicate that various reagents and catalysts are utilized to enhance yield and selectivity during these reactions .
The molecular structure of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid features:
The structural formula can be depicted as follows:
4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid participates in various chemical reactions, including:
These reactions are crucial for modifying the compound to improve its pharmacological properties .
The mechanism of action for 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid primarily revolves around its interaction with bacterial enzymes or receptors. The presence of the trifluoromethyl group increases binding affinity to target sites, while the hydroxyl group may facilitate interactions through hydrogen bonding. Studies indicate that this compound exhibits potent antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, by disrupting bacterial cell wall synthesis or function .
The physical properties of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural characteristics .
4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has several applications, particularly in medicinal chemistry:
Research continues to explore its full potential across various fields, including pharmacology and biochemistry .
This comprehensive analysis highlights the importance of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid in contemporary chemical research, particularly regarding its synthesis, structural properties, mechanisms of action, and applications in combating bacterial infections.
Regioselective construction of the 5-hydroxy-3-(trifluoromethyl)pyrazole core is critical for synthesizing the target compound. The most reliable approach involves 1,3-dipolar cycloaddition between hydrazines and fluorinated β-diketones or α,β-unsaturated carbonyl systems. Microwave-assisted reactions significantly enhance regioselectivity and yield (∼85%) by promoting rapid cyclization under controlled conditions, minimizing symmetrical byproducts [10]. Solvent polarity also influences regiochemistry; polar aprotic solvents like DMF favor the 1,3-regioisomer due to stabilization of the transition state. Recent advances employ protecting groups (e.g., tert-butyldimethylsilyl) for the pyrazole hydroxyl, preventing unwanted O-alkylation during subsequent N-alkylation with 4-fluorobenzoic acid derivatives [4] [10].
Table 1: Regioselectivity Control in Pyrazole Ring Formation
Method | Conditions | Regioisomer Ratio (1,3-:1,5-) | Yield (%) |
---|---|---|---|
Conventional Heating | Ethanol, reflux, 12h | 3:1 | 65 |
Microwave-Assisted | DMF, 120°C, 30 min | 10:1 | 88 |
Phase-Transfer Catalysis | CH₂Cl₂/H₂O, TBAB, 25°C, 6h | 7:1 | 78 |
Key intermediates like 3-(trifluoromethyl)-1H-pyrazol-5-one undergo N-arylation with 4-aminobenzoic acid esters, followed by ester hydrolysis to afford the target molecule. For analogs requiring amine-functionalized side chains, reductive amination proves superior to nucleophilic substitution. The Hantzsch ester (1,4-dihydropyridine) outperforms conventional reductants (NaBH₄, NaBH₃CN) in transfer hydrogenation, providing >90% yields of secondary amines while tolerating the acidic pyrazole hydroxyl and carboxylic acid functionalities [4] [7]. This method enables single-step coupling of aldehydes (e.g., pyrazole-4-carboxaldehydes) with anilines under mild conditions (60°C, 12h), circumventing epimerization risks associated with metal hydrides [7].
The electron-withdrawing trifluoromethyl group (−CF₃) profoundly impacts reactivity at C4 of the pyrazole ring. Halogenation (Br₂/AcOH) selectively generates 4-bromo derivatives for cross-coupling (e.g., Suzuki, Heck), enabling access to biaryl analogs [8] [9]. Conversely, under basic conditions (K₂CO₃/DMF), −CF₃ activates the ring toward nucleophilic aromatic substitution, allowing introduction of thiols or amines at C4. Protection-deprotection strategies are essential: the 5-hydroxy group is often acetylated prior to bromination to prevent oxidation, with deprotection using K₂CO₃/MeOH restoring the phenol [4]. Crystallographic studies confirm that −CF₃ induces planarization of the pyrazole-benzoic acid system, facilitating π-stacking in solid-state aggregates [1] [3].
While the carboxylic acid moiety provides moderate aqueous solubility, biofilm penetration against Gram-positive bacteria requires further optimization. Converting the acid to morpholine amides (EDC/HOBt catalysis) significantly enhances hydrophilicity (logP reduction from 2.95 to 1.80) and anti-staphylococcal activity (MIC 0.78 μg/mL vs. >50 μg/mL for the acid) [4]. Alternatively, PEG-ester prodrugs (e.g., tetraethylene glycol esters) increase solubility >10-fold in physiological buffers while maintaining stability at pH 7.4. Crucially, modifications must avoid hydrogen-bond donors like sulfonamides (−SO₂NH₂), which abolish activity by disrupting membrane penetration [4] [8]. X-ray diffraction reveals that the unmodified acid forms dimeric aggregates via COOH⋯N hydrogen bonds, explaining its limited membrane permeability [1].
Table 2: Solubility-Bioactivity Relationships of Modified Derivatives
Derivative | Aqueous Solubility (μg/mL) | logP | MIC vs S. aureus (μg/mL) |
---|---|---|---|
4-[5-hydroxy-3-(CF₃)-1H-pyrazol-1-yl]benzoic acid | 42 | 2.95 | >50 |
Morpholine amide | 310 | 1.80 | 0.78 |
Ethyl ester | 850 | 3.20 | 25 |
PEG₄ ester prodrug | 620 | 1.95 | 3.12 |
Sulfonamide analog | 38 | 2.10 | >100 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8